An In-depth Technical Guide to Potassium (3-carboxy-5-nitrophenyl)trifluoroborate: Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to Potassium (3-carboxy-5-nitrophenyl)trifluoroborate: Properties, Synthesis, and Applications for the Research Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, a versatile reagent with growing importance in synthetic chemistry and drug discovery. We will delve into its synthesis, stability, reactivity, and safe handling, offering insights grounded in established chemical principles and practices. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique characteristics of this compound in their work.
Introduction: The Rise of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly valuable and stable alternatives to boronic acids and their esters in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Their enhanced stability towards air and moisture, crystalline nature, and predictable stoichiometry offer significant advantages in terms of handling, storage, and reaction consistency. The title compound, Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, incorporates key functional groups—a carboxylic acid and a nitro group—that make it a particularly interesting building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups on the aromatic ring is expected to significantly influence the reactivity and stability of the trifluoroborate moiety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application. While some specific experimental data for Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is not extensively reported in publicly available literature, we can infer many of its properties based on the well-established chemistry of related aryltrifluoroborates.
Structural and General Properties
| Property | Value/Information | Source/Rationale |
| Chemical Name | Potassium (3-carboxy-5-nitrophenyl)trifluoroborate | IUPAC Nomenclature |
| CAS Number | 850623-76-6 | Chemical Abstracts Service |
| Molecular Formula | C₇H₄BF₃KNO₄ | Based on structure |
| Molecular Weight | 273.02 g/mol | Calculated from formula |
| Appearance | Expected to be a white to off-white crystalline solid. | General property of potassium organotrifluoroborates. |
| Melting Point | >300 °C[1] | Reported by chemical suppliers. High melting points are characteristic of salt-like compounds. |
| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, methanol, and acetone.[2] Sparingly soluble in water and non-polar organic solvents. | The ionic nature of the potassium salt and the polar functional groups contribute to this solubility profile. |
| Stability | Air and moisture stable under ambient conditions.[2] The electron-withdrawing nitro and carboxylic acid groups are expected to enhance hydrolytic stability compared to aryltrifluoroborates with electron-donating groups. | Aryltrifluoroborates are known for their bench-top stability. |
Spectral Data: A Predictive Overview
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¹H NMR: The aromatic region would likely show complex splitting patterns for the three protons on the phenyl ring. The chemical shifts would be downfield due to the deshielding effects of the nitro and carboxylic acid groups.
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¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing groups and the boron atom showing characteristic shifts.
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¹⁹F NMR: A characteristic signal for the BF₃⁻ group would be expected. The chemical shift and coupling to the ¹¹B nucleus can provide information about the electronic environment of the boron atom.
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¹¹B NMR: A signal corresponding to the tetracoordinated boron atom would be present.
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IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, the B-F stretches of the trifluoroborate, and the aromatic C-H and C=C stretches.
Synthesis and Purification
The synthesis of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is typically achieved through a straightforward and high-yielding reaction from its corresponding boronic acid.
Synthetic Workflow
Caption: General workflow for the synthesis of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of potassium aryltrifluoroborates.
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Dissolution of Boronic Acid: In a suitable reaction vessel, dissolve 3-carboxy-5-nitrophenylboronic acid (1.0 eq.) in methanol.
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Preparation of KHF₂ Solution: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 3-4 eq.).
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Reaction: Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring at room temperature.
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Precipitation: The potassium trifluoroborate salt will precipitate out of the solution as a solid. Continue stirring for an additional 30-60 minutes to ensure complete reaction.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake sequentially with cold methanol/water, then with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material and byproducts.
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Drying: Dry the purified product under vacuum to a constant weight.
Causality Behind Experimental Choices:
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The use of a methanol/water solvent system facilitates the dissolution of both the organic boronic acid and the inorganic potassium hydrogen fluoride.
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The excess of KHF₂ ensures the complete conversion of the boronic acid to the trifluoroborate salt.
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The precipitation of the product drives the reaction to completion according to Le Chatelier's principle.
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Washing with a non-polar solvent helps to remove any organic impurities.
Reactivity and Chemical Behavior
The chemical reactivity of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is dominated by the interplay of its three key functional groups.
The Trifluoroborate Moiety
The trifluoroborate group is a masked form of a boronic acid. Its reactivity in cross-coupling reactions is unveiled under basic or acidic conditions, which promote a slow hydrolysis to the corresponding boronic acid, the active species in the catalytic cycle. The strong electron-withdrawing nature of the nitro and carboxylic acid groups is expected to decrease the electron density on the boron-bearing carbon, thereby retarding the rate of hydrolysis and increasing the overall stability of the molecule.
The Nitro and Carboxylic Acid Groups
These functional groups are generally stable under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions. The nitro group is a strong deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The carboxylic acid can be deprotonated under basic conditions, which may influence the solubility and reactivity of the molecule. It also provides a handle for further functionalization, for example, through esterification or amidation reactions.
Applications in Drug Discovery and Development
Organotrifluoroborates are valuable tools in medicinal chemistry due to their stability and versatility. While specific applications of Potassium (3-carboxy-5-nitrophenyl)trifluoroborate are not widely documented, its structure suggests several potential uses.
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Scaffold for Library Synthesis: The trifluoroborate moiety can participate in a wide range of C-C and C-heteroatom bond-forming reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
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Introduction of Polar Functionality: The carboxylic acid and nitro groups introduce polarity and potential hydrogen bonding sites, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
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Bioisosteric Replacement: The trifluoroborate group itself can be considered as a bioisostere for other functional groups, potentially leading to improved metabolic stability or binding affinity.
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow for utilizing Potassium (3-carboxy-5-nitrophenyl)trifluoroborate in a drug discovery program.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling Potassium (3-carboxy-5-nitrophenyl)trifluoroborate.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a valuable and versatile building block for organic synthesis. Its bench-top stability, coupled with the reactivity of the trifluoroborate moiety and the presence of useful functional groups, makes it an attractive reagent for the construction of complex molecules. While specific, detailed experimental data for this compound remains somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of organotrifluoroborates. This guide provides a solid foundation for researchers to confidently incorporate this promising reagent into their synthetic and drug discovery endeavors.
References
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-56.
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). potassium (3-carboxy-5-nitrophenyl)trifluoroborate. Retrieved January 20, 2026, from [Link]
